Stereochemical Configuration Determines P2X3 Receptor Antagonist Potency
cis-3-(Benzyloxy)cyclobutanamine exhibits P2X3 receptor antagonist activity with an EC50 of 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes [1]. While direct head-to-head data for the trans isomer in the same assay are not publicly available, the cis configuration is known to be critical for optimal interaction with the P2X3 orthosteric binding site [2]. In comparison, structurally related cyclobutylamine derivatives lacking the benzyloxy group or with altered stereochemistry show reduced or absent P2X3 antagonism .
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Achiral cyclobutylamine analogs; trans isomer (indirect inference) |
| Quantified Difference | Not directly quantified in same assay; cis configuration inferred to be essential for activity based on SAR of cyclobutane-containing P2X3 antagonists [2] . |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; antagonist activity measured at 10 μM |
Why This Matters
Procurement of the correct cis stereoisomer is essential for P2X3 antagonist programs; the trans isomer or achiral analogs may lack activity.
- [1] BindingDB. Affinity Data: EC50: 80 nM. Assay Description: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 μM, expressed in Xenopus oocytes. View Source
- [2] Rashed M. Syntheses and structure-activity relationships of novel P2X3 receptor antagonists. Dissertation, Rheinische Friedrich-Wilhelms-Universität Bonn, 2018. View Source
